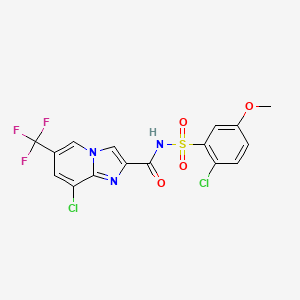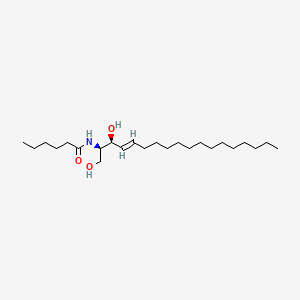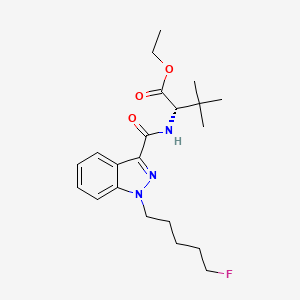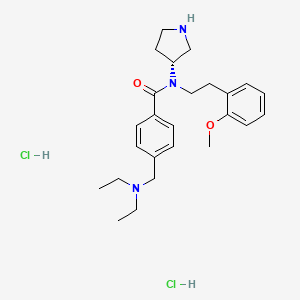
Fluazaindolizine
概要
説明
Fluazaindolizine is an organic compound that belongs to the this compound family of compounds. It is a heterocyclic aromatic compound with a fused five-membered ring system composed of three nitrogen atoms and two carbon atoms. This compound is an important intermediate in the synthesis of many biologically active compounds, such as antibiotics, insecticides, and herbicides. This compound is also used as a starting material for the synthesis of several pharmaceuticals, including anticonvulsants, hypnotics, and antipsychotics.
科学的研究の応用
Discovery and Novel Mode of Action
Fluazaindolizine is recognized for its unique mode of action and specificity in controlling plant parasitic nematodes. This new class of nematicides, distinct from commercial nematicides, targets nematodes without affecting other organisms, suggesting a novel action mechanism (Lahm et al., 2017).
Impact on Nematode Community Structure
Research has demonstrated this compound's efficacy in a root-knot nematode infested vegetable production system. It significantly reduced Meloidogyne incognita in the soil and root galling at harvest while showing low impact on other plant-parasitic nematodes. This supports its role in integrated nematode management that complements soil health and biodiversity (Talavera et al., 2021).
Effects on Cyst Nematode Development
Sublethal doses of this compound inhibit the development of the cyst nematode Heterodera schachtii, specifically impacting sedentary nematode development within the root. This finding is crucial for understanding the compound's impact on nematode virulence and plant-nematode interactions (Matera et al., 2021).
Environmental Behavior and Residue Studies
Studies on the dissipation behavior and residue distribution of this compound in the tomato ecosystem have been conducted. These findings are vital for guiding the reasonable use of the formulation and establishing residue limits in agricultural produce (Chen et al., 2018).
Differential Nematode Response
This compound's effects vary across different plant-parasitic nematodes. Research indicates its significant impact on Meloidogyne species, with minimal effect on species like Pratylenchus spp. This differential response enhances our understanding of its potential in targeted nematode management (Wram & Zasada, 2020).
Compatibility with Beneficial Microorganisms
The compatibility of this compound with beneficial soil organisms, particularly Pasteuria penetrans, a parasite of root-knot nematodes, has been evaluated. This aspect is crucial for understanding its fit within broader sustainable agricultural practices (Nasiou et al., 2020).
Photodegradation and Environmental Fate
Research on the photodegradation of this compound in water under simulated sunlight has revealed insights into its transformation products and mechanisms. This is key to assessing the environmental fate and risk of this compound in aquatic systems (Lin et al., 2019).
Mitigation of Nematode Activity
Studies have shown that this compound mitigates plant-parasitic nematode activity even at sublethal dosages. This is important for its application in crop protection where it can effectively reduce nematode-induced damage while being less toxic (Wu et al., 2020).
Field Evaluation in Agricultural Systems
This compound's effectiveness in managing Meloidogyne incognita in squash grown in calcareous soils has been evaluated. Such studies are instrumental in demonstrating its practical application and effectiveness in real-world agricultural settings (Qiao et al., 2020).
作用機序
Target of Action
Fluazaindolizine is a novel, non-fumigant, chemical nematicide . Its primary targets are plant-parasitic nematodes . These nematodes feed upon and destroy plant roots, affecting plant metabolism and lowering plant defenses . In their weakened condition, plants become susceptible to diseases and other stresses, leading to reduced yield quality and quantity .
Mode of Action
This compound has a unique mode of action . It destroys the calcium stability in nematode cytoplasm by binding to the special points of the Lyanodine receptor (RyR), a class of intracellular calcium channel . As a result, it affects the movement of muscle and heart in nematodes, leading to paralysis and death .
Biochemical Pathways
Potential targets for this compound have been identified in the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase of the citric acid cycle . These pathways are crucial for energy production in cells, and their disruption can lead to the death of the nematodes.
Pharmacokinetics
It is known that this compound is a fluorinated nematicide with very low mammalian toxicity . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action result in the paralysis and death of plant-parasitic nematodes . This leads to the preservation of healthy soils by controlling damaging nematode species while being highly compatible with beneficial organisms . As a result, this compound provides targeted protection against plant-parasitic nematodes, enabling root establishment and contributing to healthy crops and high-quality harvests .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the U.S. Environmental Protection Agency (EPA) identified risks of concern for mammals and honeybees near use sites . These risks will be mitigated with measures such as soil incorporation (mixing the pesticide into the soil) and restrictions that limit pesticide spray drift . Furthermore, the EPA found that this compound is likely to adversely affect some listed species and critical habitats under the jurisdiction of the Fish and Wildlife Service (FWS), initiating formal consultation and shared its findings with FWS .
将来の方向性
The EPA expects that fluazaindolizine will play a role in resistance management and integrated pest management programs to help delay the further development of nematicide resistance . The proposed uses of this compound include carrots and cucurbit vegetables and certain fruiting, tuberous, and corm vegetables .
生化学分析
Biochemical Properties
Fluazaindolizine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to affect the activity of nematode enzymes, leading to the inhibition of their metabolic processes. The compound interacts with enzymes such as acetylcholinesterase, disrupting the normal functioning of the nematodes and ultimately leading to their death . Additionally, this compound has been shown to bind to specific proteins in nematodes, further inhibiting their ability to infect host plants .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In nematodes, it disrupts cell signaling pathways, leading to impaired movement and feeding behavior . The compound also affects gene expression, resulting in the downregulation of genes essential for nematode survival and reproduction . Furthermore, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and eventual nematode death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules in nematodes. The compound inhibits acetylcholinesterase, an enzyme critical for neurotransmission, leading to the accumulation of acetylcholine and subsequent paralysis of the nematodes . Additionally, this compound interferes with other enzymes involved in nematode metabolism, further disrupting their physiological processes . These interactions result in the inhibition of nematode growth and reproduction, ultimately reducing their population .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its nematicidal activity for extended periods . Degradation of this compound can occur under certain environmental conditions, leading to reduced efficacy . Long-term studies have shown that this compound can have lasting effects on nematode populations, with significant reductions observed even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low dosages, the compound effectively reduces nematode activity without causing significant toxicity to the host plants . At higher dosages, this compound can exhibit toxic effects, leading to adverse outcomes such as reduced plant growth and yield . Threshold effects have been observed, where a certain dosage is required to achieve optimal nematode control without causing harm to the plants .
Metabolic Pathways
This compound is involved in various metabolic pathways within nematodes. The compound interacts with enzymes such as acetylcholinesterase, inhibiting their activity and disrupting neurotransmission . Additionally, this compound affects other metabolic enzymes, leading to reduced energy production and impaired nematode metabolism . These interactions result in the inhibition of nematode growth and reproduction, ultimately reducing their population .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can accumulate in nematode tissues, leading to localized effects on their physiological processes . Additionally, this compound can be transported to different parts of the plant, providing systemic protection against nematode infestations .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within nematode cells through targeting signals and post-translational modifications . This localization allows this compound to interact with key biomolecules and exert its nematicidal effects more effectively .
特性
IUPAC Name |
8-chloro-N-(2-chloro-5-methoxyphenyl)sulfonyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O4S/c1-28-9-2-3-10(17)13(5-9)29(26,27)23-15(25)12-7-24-6-8(16(19,20)21)4-11(18)14(24)22-12/h2-7H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCCDUCBMCYSNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894878 | |
| Record name | Fluazaindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254304-22-7 | |
| Record name | Fluazaindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254304-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluazaindolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254304227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazaindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPX-Q8U80 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUAZAINDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHQ8UEW6ZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fluazaindolizine affect nematodes?
A1: While its precise biochemical mode of action remains unknown, research suggests that this compound primarily targets the nematode during its sedentary developmental stage within the plant root. [] It significantly inhibits nematode development, particularly the formation of females and offspring production, without exhibiting direct toxicity to infective juveniles. [, ]
Q2: Does this compound kill nematodes immediately upon contact?
A2: Unlike some nematicides with immediate knock-down effects, this compound does not cause instant nematode death. [] Studies show that exposed juveniles might initially remain motile but gradually exhibit toxicological symptoms, including characteristic body postures, and lose mobility and infectivity over 24-48 hours. []
Q3: How does soil temperature affect this compound efficacy?
A4: Soil temperature appears to have a limited impact on the efficacy of this compound. Studies comparing its efficacy at different soil temperatures revealed no significant differences in its activity against M. javanica and M. incognita. [, ] This contrasts with other fluorinated nematicides like fluopyram and fluensulfone, which exhibit greater efficacy at higher soil temperatures. []
Q4: Does this compound affect the hatching of nematode eggs?
A5: Research suggests minimal impact of this compound on nematode egg hatching. Studies on M. incognita and M. hapla found no significant impact on hatching at concentrations up to 50 ppm. []
Q5: What is the impact of this compound on non-target organisms in the soil?
A6: this compound generally exhibits low toxicity towards non-target organisms. Studies indicate minimal impact on free-living nematodes, including beneficial species like bacterivorous, fungivorous, and omnivorous nematodes, at field application rates. [, ] It also shows good biocompatibility with beneficial soil fungi, even at concentrations higher than recommended field rates. []
Q6: How does this compound compare with other nematicides in terms of environmental impact?
A7: Compared to older nematicides, this compound is considered to have a more favorable environmental profile. [] Studies comparing this compound with fumigant nematicides like chloropicrin highlight potential negative impacts of fumigation on soil health, such as increased root-knot nematode damage in subsequent crops, possibly due to disruption of natural soil suppressiveness. [, ]
Q7: Can this compound be used in combination with biological control agents?
A8: Yes, research suggests good compatibility of this compound with certain biological control agents. Studies show that this compound does not negatively impact spore attachment or infection of Meloidogyne spp. by Pasteuria penetrans, a bacterial parasite of root-knot nematodes. [, ]
Q8: Is there information available about the molecular structure, formula, and weight of this compound?
A8: While the provided research papers focus on the biological activity and field efficacy of this compound, specific details regarding its molecular structure, formula, and weight are not explicitly discussed.
Q9: What are the knowledge gaps and future research directions for this compound?
A9: Despite promising results, research on this compound is ongoing. Future investigations should focus on:
- Elucidating the precise biochemical mode of action of this compound to understand its interactions within the nematode and the potential for resistance development. []
- Evaluating long-term effects on soil health and non-target organisms to ensure its sustainability. [, ]
- Optimizing application methods and rates for different crops and environments to maximize efficacy and minimize potential risks. [, ]
- Investigating potential synergistic effects with other control measures, including biological control agents and resistant cultivars. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026374.png)
![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026375.png)


![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)






![N-[(E,2S,3R)-3-Hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B3026393.png)
![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

